5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-5-6-14(27-2)18-17(13)23-20(29-18)24(11-12-4-3-9-22-10-12)19(25)15-7-8-16(21)28-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGBLAAFXRHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4,7-dimethoxybenzothioamide with appropriate reagents under specific conditions.
Introduction of the thiophene ring: The thiophene-2-carboxamide can be synthesized through a series of reactions involving thiophene derivatives.
Coupling reactions: The final compound is obtained by coupling the benzo[d]thiazole and thiophene moieties with the pyridin-3-ylmethyl group using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yield reactions, and scalable processes to ensure cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzo[d]thiazole moiety.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Various substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple heterocyclic rings suggests it could interact with various biological targets.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
5-Chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound known for its potential biological activities. This compound features a thiophene ring and a benzo[d]thiazole moiety, which are significant in pharmacological applications. The presence of chlorine and methoxy groups enhances its reactivity and biological profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiophene ring
- A benzo[d]thiazole moiety with methoxy substitutions
- A pyridine group
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown potential in inhibiting cancer cell growth.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's unique structure allows it to interact effectively with various biological targets, including enzymes and receptors.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce ROS production, leading to apoptosis in cancer cells.
- Inhibition of Signaling Pathways : It may inhibit critical signaling pathways such as the WNT/β-catenin pathway, which is involved in cancer progression.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study reported that compounds with similar structures exhibited significant growth inhibition in HCT116 cancer cells with an EC50 value of 7.1 ± 0.6 μM .
- Another investigation highlighted the ability of these compounds to reduce DVL-GFP recruitment, indicating their impact on the WNT signaling pathway .
-
Enzyme Inhibition :
- Compounds structurally related to this compound have shown inhibitory effects on specific enzymes, enhancing their potential as therapeutic agents .
-
Antimicrobial Activity :
- Structural analogs have demonstrated promising antimicrobial properties against various bacterial strains, indicating the compound's potential for treating infections .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,7-Dimethoxybenzo[d]thiazole | Contains thiazole structure | Potential anticancer activity |
| N,N-Dimethylthiophene-3-carboxamide | Similar thiophene structure | Antimicrobial properties |
| 5-Chloro-thiophene carboxamide | Chlorine substitution | Enzyme inhibitory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
